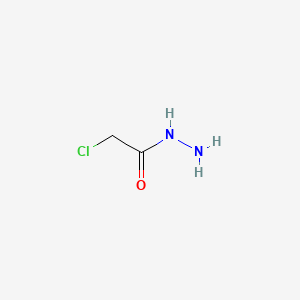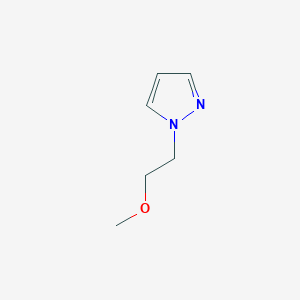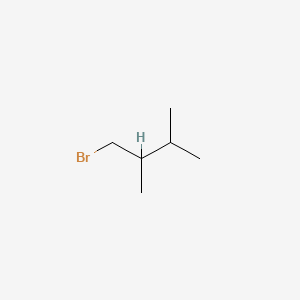
Chloroacetyl hydrazine
Overview
Description
Chloroacetyl hydrazine is a chemical compound with the formula C2H5ClN2O. It has a molecular weight of 108.527 . The IUPAC Standard InChI for Chloroacetyl hydrazine is InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6) .
Synthesis Analysis
The synthesis of cyanoacetamides, which are similar to chloroacetyl hydrazine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A simple, more efficient, cost-effective and convenient synthetic procedure for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones using 3-aminothiophenes, chloroacetyl chloride and ammonium thiocyanate along with different solvents and catalysts was reported .Molecular Structure Analysis
The molecular structure of Chloroacetyl hydrazine can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for Chloroacetyl hydrazine is VHFJFUOFTHFTNI-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Physical And Chemical Properties Analysis
Chloroacetyl hydrazine has a molecular weight of 108.527 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Detection and Analysis Methods
Fluorescence Probing for Hydrazine : A method has been reported for detecting hydrazine in solutions and biosystems using a near-infrared (NIR) fluorescent chemodosimeter. This technique shows turn-on fluorescence and color change after reacting with hydrazine, demonstrating good selectivity and sensitivity in solutions and living cells (Ma et al., 2017).
Bioimaging Applications : A near-infrared fluorescence probe for hydrazine detection has been developed for in vitro and in vivo bioimaging. This probe, CyJ, selectively detects N2H4 over various substances, with a low limit of detection. It has been successfully applied to visualize N2H4 in live mice and various tissues (Zhang et al., 2015).
Chemical Reactions and Synthesis
Graphene Oxide Reduction : An experimental investigation explored the effects of hydrazine treatment on graphene oxide. This study provides insights into the reductive capability of hydrazine in altering the chemical composition of graphene oxide, especially concerning its oxygen functional groups (Chua & Pumera, 2016).
Metabonomic Analysis : Research has been conducted on the multiorgan effects of hydrazine toxicity using metabonomic analysis in rats. This study highlights the biochemical alterations induced by hydrazine in different organs, providing a comprehensive view of its toxicological impact (Garrod et al., 2005).
Synthesis of Anticancer and Antimicrobial Agents : Research into synthesizing new chemical derivatives using chloroacetyl hydrazine has shown potential in developing anticancer and antimicrobial agents. These studies contribute to the field of medicinal chemistry by exploring the therapeutic applications of synthesized compounds (Holla et al., 2005); (Divekar et al., 2010).
Environmental and Health Impact
- Environmental and Biological Systems Detection : The need for sensitive and selective detection of hydrazine in environmental and biological systems is crucial due to its hazardous nature. Fluorescent sensors for hydrazine detection have been developed, emphasizing their importance in monitoring environmental and health safety (Zhang et al., 2020).
Catalysis and Industrial Applications
- Nickel Catalysts for Hydrogen Production : Research has focused on designing nickel catalysts for hydrogen production via hydrazine decomposition. The review summarizes strategies for catalyst design and discusses the importance of factors like alloying, alkali promoter addition, and metal-support interactions (He et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJFUOFTHFTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275974 | |
| Record name | Chloroacetyl hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl hydrazine | |
CAS RN |
30956-28-6 | |
| Record name | Chloroacetyl hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)





![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)
